Ethyl 2-bromo-6-(trifluoromethyl)benzoate
CAS No.:
Cat. No.: VC18354607
Molecular Formula: C10H8BrF3O2
Molecular Weight: 297.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H8BrF3O2 |
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Molecular Weight | 297.07 g/mol |
IUPAC Name | ethyl 2-bromo-6-(trifluoromethyl)benzoate |
Standard InChI | InChI=1S/C10H8BrF3O2/c1-2-16-9(15)8-6(10(12,13)14)4-3-5-7(8)11/h3-5H,2H2,1H3 |
Standard InChI Key | YNIHXWVYDFZBKL-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(C=CC=C1Br)C(F)(F)F |
Introduction
Synthesis of Ethyl 2-bromo-6-(trifluoromethyl)benzoate
Ethyl 2-bromo-6-(trifluoromethyl)benzoate can be synthesized through electrophilic aromatic substitution and esterification reactions. Below is a generalized synthetic route:
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Starting Material:
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The synthesis typically begins with 2-bromo-6-(trifluoromethyl)benzoic acid.
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Esterification Reaction:
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The carboxylic acid group of 2-bromo-6-(trifluoromethyl)benzoic acid is reacted with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
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The reaction proceeds via a condensation mechanism to form the ethyl ester.
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Key Reaction Conditions:
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Temperature: Typically between 60–80°C.
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Solvent: Organic solvents like toluene or ethanol are used.
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Catalyst: Acid catalysts are employed to facilitate the reaction.
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Purification:
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The product is purified using recrystallization or column chromatography to achieve high purity.
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Applications
Ethyl 2-bromo-6-(trifluoromethyl)benzoate has diverse applications across multiple fields due to its unique structural features:
Pharmaceutical Research
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It serves as an intermediate in the synthesis of biologically active compounds, particularly those targeting enzyme inhibition or receptor modulation.
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The trifluoromethyl group enhances bioavailability and metabolic stability, making it a valuable scaffold for drug discovery.
Agrochemical Development
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The compound's brominated and trifluorinated structure contributes to its effectiveness as a precursor for herbicides and pesticides.
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Its derivatives are often used to design molecules with enhanced pest resistance.
Material Science
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The compound's stability under harsh conditions makes it suitable for incorporation into advanced materials, such as coatings and polymers.
Table: Key Observations from Experimental Studies
Parameter | Observation |
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Reactivity | Highly reactive in nucleophilic substitution due to the bromine atom |
Stability | Chemically stable under standard laboratory conditions |
Yield in Synthesis | Typical yields range from 75–90% depending on reaction conditions |
Biological Activity | Potential antibacterial and antifungal properties (under investigation) |
Safety and Handling
Ethyl 2-bromo-6-(trifluoromethyl)benzoate should be handled with care due to its halogenated nature:
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Toxicity: May cause irritation to skin, eyes, and respiratory tract.
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Storage: Store in a cool, dry place away from heat sources and incompatible substances (e.g., strong bases or oxidizers).
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Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats when handling the compound.
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